molecular formula C11H16N2O3 B134224 2-[(Diethylamino)methyl]-4-nitrophenol CAS No. 65538-54-7

2-[(Diethylamino)methyl]-4-nitrophenol

Cat. No.: B134224
CAS No.: 65538-54-7
M. Wt: 224.26 g/mol
InChI Key: DFAWSOMDNOMEQL-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-4-nitrophenol is an organic compound characterized by the presence of a diethylamino group, a nitro group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-4-nitrophenol typically involves the nitration of 2-[(Diethylamino)methyl]phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[(Diethylamino)methyl]-4-aminophenol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-[(Diethylamino)methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(Diethylamino)methyl]-4-methylphenol: Similar structure but with a methyl group instead of a nitro group.

    2-[(Dimethylamino)methyl]-4-nitrophenol: Similar structure but with dimethylamino group instead of diethylamino group.

    4-Nitrophenol: Lacks the diethylamino group.

Uniqueness

2-[(Diethylamino)methyl]-4-nitrophenol is unique due to the presence of both the diethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Biological Activity

2-[(Diethylamino)methyl]-4-nitrophenol (DEMNP) is a synthetic organic compound characterized by its unique structural features, including a nitrophenol moiety and a diethylamino group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme interactions and cellular pathways. This article explores the biological activity of DEMNP, synthesizing current research findings, case studies, and data tables to provide a comprehensive overview.

  • Chemical Formula : C₁₁H₁₆N₂O₃
  • Molecular Weight : Approximately 224.26 g/mol
  • Structural Characteristics : The compound features a nitro group (-NO₂) on a phenolic ring and a diethylamino group which enhances its solubility and reactivity.

Synthesis

DEMNP is typically synthesized via the Mannich reaction involving 4-nitrophenol, formaldehyde, and diethylamine. Various characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological significance of DEMNP is largely attributed to its ability to interact with biological macromolecules. Studies indicate that it may act as both a nucleophile and an electrophile, facilitating diverse chemical transformations. This dual functionality allows DEMNP to participate in various biochemical pathways, potentially influencing enzyme activity and cellular signaling processes.

Enzyme Interactions

Research has shown that DEMNP can modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it has been observed to affect the binding affinity of certain enzymes, thereby altering their catalytic efficiency. This interaction is crucial for understanding its role in biochemical reactions relevant to pharmacology and toxicology.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of DEMNP, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-NitrophenolNitro group on phenolic ringSimple structure; widely studied
DiethylaminomethylphenolDiethylamino group attached to phenolEnhanced solubility compared to phenol
N,N-DiethylethanolamineEthanolamine structureDifferent functional group properties

DEMNP stands out due to its specific combination of functional groups that contribute to its unique reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-[(Diethylamino)methyl]-4-nitrophenol, and how are impurities minimized?

The compound is synthesized by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and 4-methylaniline in ethanol for 30 minutes. The yellow solution is then allowed to crystallize at room temperature for three days, yielding yellow prisms. To minimize impurities, ensure stoichiometric precision and use high-purity solvents. Post-synthesis, recrystallization in ethanol and vacuum drying are recommended to isolate pure crystals .

Q. How can the crystal structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 14.0623 Å, b = 14.1723 Å, c = 6.2357 Å, and β = 95.400°. Data collection using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and refinement via least-squares methods (e.g., R = 0.049, wR = 0.133) ensures structural accuracy. Hydrogen atoms are positioned geometrically (C–H = 0.93 Å) and refined as riding atoms .

Q. What spectroscopic techniques are suitable for characterizing intramolecular hydrogen bonding?

FT-IR and NMR spectroscopy are critical. The O–H···N and N–H···O hydrogen bonds form S(6) ring motifs , detectable via IR absorption bands at ~3200–3500 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (N–H bend). In the crystal lattice, π-π interactions between aromatic rings (separation = 3.9177 Å) and C–H···π bonds further stabilize the structure, observable through SC-XRD and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can the 0.60:isomer ratio in the crystal structure be quantified and validated?

The isomer ratio arises from proton disorder in the hydrogen-bonding network. During SC-XRD refinement, occupancy factors of H atoms (O–H and N–H) are optimized using software like SHELXL . Constraints are applied to maintain chemical plausibility (e.g., Uiso(H) = 1.2Ueq for parent atoms). The 60:40 ratio is confirmed by residual electron density maps and agreement factors (R < 5%) .

Q. What computational methods are effective for modeling π-π interactions and their contribution to crystal stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can quantify interaction energies between aromatic rings. For π-π stacking (separation = 3.9177 Å, slippage = 1.452 Å), molecular electrostatic potential (MEP) maps reveal complementary charge distributions.Mercury CSD software aids in visualizing and comparing packing motifs with related compounds (e.g., 2-((4-methoxyphenyl)iminomethyl)-4-nitrophenol) .

Q. How can toxicokinetic data for 4-nitrophenol derivatives inform safety protocols for handling this compound?

While direct data are limited, extrapolate from 4-nitrophenol studies:

  • Absorption : High dermal/oral bioavailability (logP ~1.9).
  • Metabolism : Hepatic reduction of nitro groups to amines (e.g., via cytochrome P450).
  • Excretion : Renal clearance of glucuronide conjugates.
    Use PPE (gloves, goggles) and conduct in vitro assays (e.g., Ames test) to assess mutagenicity. Monitor for hemoglobin oxidation in animal models .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

Modify the diethylamino or nitrophenol moieties:

  • Reductive alkylation : Replace diethylamine with morpholine or piperidine.
  • Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) yields 4-aminophenol derivatives.
    Validate purity via HPLC (C18 column, methanol/water eluent) and screen for antimicrobial activity using microdilution assays (MIC against S. aureus, E. coli) .

Properties

IUPAC Name

2-(diethylaminomethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-12(4-2)8-9-7-10(13(15)16)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAWSOMDNOMEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329530
Record name 2-[(Diethylamino)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65538-54-7
Record name 2-[(Diethylamino)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diethylaminomethyl)-4-nitro-phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(Diethylamino)methyl]-4-nitrophenol
2-[(Diethylamino)methyl]-4-nitrophenol
2-[(Diethylamino)methyl]-4-nitrophenol
2-[(Diethylamino)methyl]-4-nitrophenol
2-[(Diethylamino)methyl]-4-nitrophenol
2-[(Diethylamino)methyl]-4-nitrophenol

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